N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide
Description
N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a trifluoromethyl group, an oxazole ring, and a propanamide moiety
Properties
IUPAC Name |
N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3O2/c1-14(2,11-5-4-6-12(19-11)15(16,17)18)13(22)21(3)9-10-7-8-23-20-10/h7-8,11-12,19H,4-6,9H2,1-3H3/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEXGYVYVWXIND-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCC(N1)C(F)(F)F)C(=O)N(C)CC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCC[C@@H](N1)C(F)(F)F)C(=O)N(C)CC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Synthesis of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the piperidine and oxazole rings with the propanamide moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(methyl)piperidin-2-yl]propanamide
- N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(ethyl)piperidin-2-yl]propanamide
Uniqueness
N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
